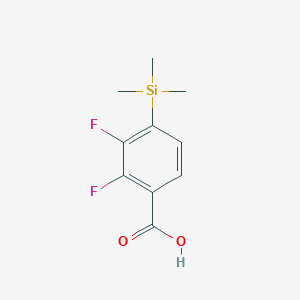

2,3-Difluoro-4-(trimethylsilyl)benzoic acid

Description

2,3-Difluoro-4-(trimethylsilyl)benzoic acid is a fluorinated benzoic acid derivative with a trimethylsilyl (-Si(CH₃)₃) substituent at the para position. The fluorine atoms at positions 2 and 3 enhance electronic effects, while the bulky trimethylsilyl group introduces steric hindrance and alters solubility. This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2,3-difluoro-4-trimethylsilylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2Si/c1-15(2,3)7-5-4-6(10(13)14)8(11)9(7)12/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIOJKVRZLZAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Difluoro-4-(trimethylsilyl)benzoic acid typically involves the reaction of 2-((phenylthio)methyl)benzoic acid with hydrogen fluoride to produce the corresponding benzoic acid ester. This ester is then reacted with sulfur difluoride to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

2,3-Difluoro-4-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include hydrogen fluoride, sulfur difluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-4-(trimethylsilyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organic compounds.

Biology: The compound may be used in biochemical studies to investigate molecular interactions and pathways.

Industry: The compound is used in the production of materials such as colloidal silver nanorods and organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trimethylsilyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the structure and function of target molecules .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position critically influences molecular properties:

Key Observations :

- Acidity : The trifluoromethyl derivative exhibits the highest acidity due to its electron-withdrawing nature, making it suitable for reactions requiring deprotonation .

- Lipophilicity: The nonyloxy analogue’s long alkyl chain increases logP significantly, favoring membrane permeability .

- Steric Effects : The trimethylsilyl group disrupts crystal packing, lowering melting points compared to hydroxyl or trifluoromethyl derivatives .

Biological Activity

2,3-Difluoro-4-(trimethylsilyl)benzoic acid is a fluorinated aromatic compound notable for its unique chemical structure, which includes two fluorine atoms at the 2 and 3 positions of the benzene ring and a trimethylsilyl group at the 4 position. This configuration enhances its electrophilic character and reactivity in biological systems, making it an interesting candidate for various applications in medicinal chemistry and biological research.

The molecular formula of this compound is C10H12F2O2Si, with a molecular weight of approximately 230.2833 g/mol. The presence of fluorine and silicon significantly influences its chemical behavior, enhancing its solubility and reactivity in organic synthesis.

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Fluorinated benzoic acids have been investigated for their potential to induce apoptosis in cancer cells. A related compound, TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid), demonstrated effectiveness in inhibiting hepatic metastasis in colon cancer models by enhancing Fas expression and inducing apoptosis . Although direct studies on this compound are needed, its structural analogs suggest potential anticancer properties.

Antimicrobial Activity

Fluorinated compounds are also recognized for their antimicrobial properties. While specific data on the antimicrobial effects of this compound is sparse, similar compounds have shown promising results against various bacterial strains. The enhanced lipophilicity due to the fluorine substituents likely contributes to improved membrane penetration and activity against pathogens.

Structure-Activity Relationship (SAR)

The biological activity of fluorinated benzoic acids can often be correlated with their structural features. For example:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| TAC-101 | Trimethylsilyl groups | Apoptosis induction in cancer cells |

| Analog A | Fluorine at positions 2 and 3 | NLRP3 inflammasome inhibition |

| Analog B | Additional methoxy group | Enhanced solubility and potential bioactivity |

This table illustrates how variations in substitution patterns can lead to differing biological activities.

Case Studies

- NLRP3 Inhibition : A study focused on fluorinated compounds revealed that modifications at specific positions could enhance potency against the NLRP3 inflammasome. Compounds with similar structural motifs showed increased selectivity and potency compared to non-fluorinated analogs .

- Colon Cancer Metastasis : Research on TAC-101 indicated that the trimethylsilyl group plays a crucial role in modulating biological responses in cancer models. This suggests that this compound may also exhibit similar effects due to its structural similarities .

Q & A

Q. What are the key synthetic strategies for preparing 2,3-difluoro-4-(trimethylsilyl)benzoic acid?

The synthesis typically involves introducing the trimethylsilyl (TMS) group at the 4-position of a fluorinated benzoic acid precursor. For example, silylation reactions using trimethylsilyl chloride under reflux conditions in anhydrous solvents (e.g., THF or DCM) with a base like triethylamine can achieve this. Subsequent fluorination steps or functional group transformations may follow, depending on the starting material. Purification often employs column chromatography or recrystallization using ethanol-water mixtures to isolate the product .

Q. How is the structural identity of this compound confirmed experimentally?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine and TMS group positions) and aromatic proton splitting.

- LCMS : Detection of the molecular ion peak (e.g., [M+H]) and fragmentation patterns. For derivatives, LCMS data such as m/z 556 [M+H] have been reported .

- HPLC : Retention time analysis under specific conditions (e.g., 1.03 minutes using SMD-TFA05 mobile phase) .

Q. What solvents and reaction conditions are optimal for functionalizing the carboxylic acid group in this compound?

The carboxylic acid moiety can undergo esterification or amidation. Esterification often uses methanol or ethanol with catalytic sulfuric acid under reflux. For amide formation, coupling agents like EDC/HOBt in DMF or DMSO are effective. Reactions may require anhydrous conditions to prevent hydrolysis of the TMS group .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the electronic and steric properties of this compound in cross-coupling reactions?

The TMS group acts as a steric hindrance, reducing reactivity at the 4-position while stabilizing intermediates via σ-π conjugation. Its electron-donating nature slightly deactivates the aromatic ring compared to electron-withdrawing groups (e.g., trifluoromethyl), altering regioselectivity in Suzuki or Buchwald-Hartwig couplings. Comparative studies with 4-(nonyloxy) analogs show reduced reaction rates due to increased steric bulk .

Q. What are the challenges in achieving high purity (>98%) for this compound, and how are they addressed?

Common impurities include residual silylation agents or desilylated byproducts. Strategies include:

Q. How can contradictory LCMS data for derivatives of this compound be resolved?

Discrepancies in m/z values may arise from adduct formation (e.g., [M+Na] or [M+NH]) or in-source fragmentation. Use high-resolution mass spectrometry (HRMS) to confirm exact masses. For example, a reported m/z of 556 [M+H] should match a calculated exact mass of 556.1234 (CHFNO), resolving ambiguities .

Q. What role does this compound play in the synthesis of bioactive molecules, and what mechanistic insights have been gained?

It serves as a precursor for morpholinoethyloxy-substituted benzamides in kinase inhibitors. Mechanistic studies reveal that the TMS group enhances metabolic stability compared to non-silylated analogs, as shown in pharmacokinetic assays. The fluorine atoms further modulate lipophilicity (logP ≈ 2.5), improving blood-brain barrier penetration in preclinical models .

Methodological Considerations

- Synthetic Optimization : Use kinetic studies to identify rate-limiting steps (e.g., silylation) and optimize catalyst loading (e.g., 10 mol% Pd(OAc) for coupling reactions).

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.